N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
“N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound that contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a trifluoroethyl group, which is a fluorinated alkyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a five-membered thiazolidine ring, a trifluoroethyl group attached to the nitrogen atom, and a carboxamide group attached to the 4-position of the thiazolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxamide could undergo hydrolysis, and the thiazolidine ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the electronegative fluorine atoms would likely make the compound relatively polar .Scientific Research Applications
Synthesis and Biological Activity
Influenza Neuraminidase Inhibitors : Thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against the neuraminidase of influenza A virus. These compounds, derived from l-cysteine hydrochloride, have shown moderate activity, indicating their potential as novel inhibitors for influenza treatment (Yu Liu et al., 2011).
Anti-anoxic Activity : Derivatives possessing a nitrogenous basic moiety at the C-2 position of the thiazole ring have been prepared and tested for anti-anoxic activity, showing potent effects compared to established compounds. This highlights their relevance in cerebral protection studies (M. Ohkubo et al., 1995).
Antimicrobial Activity : A new series of thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized, demonstrating weak to moderate antibacterial and antifungal activities. This underscores their potential as antimicrobial agents (Rakia Abd Alhameed et al., 2019).
Synthesis and Spectral Characteristics
- The synthesis of thiazolidine derivatives with potential use in medicinal chemistry has been explored. One study focused on the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides, illustrating the versatility of thiazolidine derivatives in creating bioactive compounds (Pavlo V. Zadorozhnii et al., 2019).
Potential Therapeutic Applications
Anticancer Activity : Novel thiazolidine-5-carboxamide derivatives have been evaluated for their anticancer activity against various cell lines, highlighting the potential of thiazolidine derivatives in cancer therapy (Wen-Xi Cai et al., 2016).
Antibacterial Agents : The synthesis and study of 2-imino-3-[carboxamido o-hydroxyphenyl]-5-arylidene-4-thiazolidinone derivatives as antibacterial agents reveal that certain substitutions on the thiazolidine core can significantly enhance antibacterial properties, making them valuable for developing new antibiotics (V. Patel et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2OS.ClH/c7-6(8,9)2-10-5(12)4-1-13-3-11-4;/h4,11H,1-3H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBZRJYXTSODGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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